2-(3-bromo-4-methoxyphenyl)-6-chloroimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by a bromophenyl group at the 2-position and a chlorine atom at the 6-position of the imidazo[1,2-a]pyridine core. Its structure includes a methoxy group, which enhances its solubility and potential biological activity. The compound has garnered attention for its applications in medicinal chemistry, particularly in the development of pharmaceuticals and agrochemicals.
This compound can be classified under heterocyclic compounds, specifically within the imidazo[1,2-a]pyridine class. It is often synthesized in laboratory settings for research purposes and has been studied for various biological activities. The synthesis methods typically involve reactions with substituted phenyl groups, utilizing intermediates from other organic compounds.
The synthesis of 2-(3-bromo-4-methoxyphenyl)-6-chloroimidazo[1,2-a]pyridine can be achieved through several methods. A common approach involves the reaction of 4-bromoacetophenone with 2-aminopyridine under specific conditions:
A two-step one-pot synthesis has also been reported, which simplifies the process by combining steps to form various substituted imidazo[1,2-a]pyridines efficiently .
The molecular formula for 2-(3-bromo-4-methoxyphenyl)-6-chloroimidazo[1,2-a]pyridine is C13H10BrClN2O. Its structure can be described as follows:
2-(3-bromo-4-methoxyphenyl)-6-chloroimidazo[1,2-a]pyridine undergoes various chemical reactions:
Common reagents used include potassium permanganate for oxidation and lithium aluminum hydride for reduction.
The mechanism of action for 2-(3-bromo-4-methoxyphenyl)-6-chloroimidazo[1,2-a]pyridine primarily involves its interaction with specific cellular targets:
This interaction may result in therapeutic effects relevant to its applications in medicinal chemistry.
The applications of 2-(3-bromo-4-methoxyphenyl)-6-chloroimidazo[1,2-a]pyridine span several fields:
The imidazo[1,2-a]pyridine core is a 10π-electron aromatic system featuring a pyridine-type nitrogen (N1) and bridgehead nitrogen (N2). This arrangement confers distinct electronic properties:
Ring fusion creates significant planarity, with X-ray crystallography showing bond lengths intermediate between single and double bonds (C2-N2: 1.37 Å, C3-N2: 1.31 Å). The Hückel aromaticity is evidenced by:
Table 1: Key Structural Parameters of Imidazo[1,2-a]pyridine Core
Parameter | Value/Range | Significance |
---|---|---|
Ring System | Bicyclic 5-6 fusion | Planar architecture for target interaction |
Aromatic Character | 10π-electron system | Enhanced stability & delocalization |
Protonation Site | N1 position | Impacts solubility & binding affinity |
Bond Length (C2-N2) | 1.37 Å | Partial double bond character |
Dipole Moment | 3.5–4.0 D | Directional polarity for docking |
The C2, C3, C6, and C8 positions are electron-rich sites susceptible to electrophilic substitution, while C5 and C7 exhibit nucleophilic character. This amphoteric reactivity enables diverse functionalization strategies, particularly for halogen introduction [1] [2].
Halogenation serves as a strategic molecular modification in drug design, with >30% of clinical candidates containing halogen atoms. In imidazo[1,2-a]pyridines, halogen substituents profoundly influence:
Chloro- and bromo-substituted derivatives exhibit distinct biological advantages:
"Halogen atoms—particularly chlorine and bromine—serve as versatile pharmacophores that combine steric presence, hydrophobic surface area, and electronic effects. In the imidazo[1,2-a]pyridine series, C6-chloro substitution enhances antitubercular potency by 8–20 fold against Mycobacterium tuberculosis through optimized target interactions." [6]
Recent studies on anti-TB agents demonstrate that halogen positioning dictates biological activity:
Table 2: Biological Impact of Halogen Substitution in Anti-TB Imidazopyridines
Substitution Pattern | MIC90 Range (μM) | Potency Enhancement | Target |
---|---|---|---|
6-Chloro | 0.006–0.03 | 20× vs unsubstituted | QcrB subunit (cyt bc₁) |
2-(3-Bromoaryl) | 0.07–0.14 | 8× vs phenyl | ATP synthesis pathway |
3-Bromo-8-nitro | 0.4–1.9 | Active vs non-replicating Mtb | Undefined |
6-Fluoro-8-methyl | >10 | Reduced activity | N/A |
The combination of bromine and chlorine in aromatic systems creates complementary electronic effects crucial for drug-receptor interactions. In 2-(3-bromo-4-methoxyphenyl)-6-chloroimidazo[1,2-a]pyridine, these halogens operate synergistically:
Chlorine at C6:
Bromine at C3' (aryl):
The ortho-bromo/methoxy relationship on the phenyl ring induces:
Quantum mechanical calculations reveal charge redistribution:
Table 3: Physicochemical Properties of 2-(3-Bromo-4-methoxyphenyl)-6-chloroimidazo[1,2-a]pyridine
Property | Value | Methodology |
---|---|---|
Molecular Formula | C₁₄H₁₀BrClN₂O | High-resolution MS |
Molecular Weight | 337.6 g/mol | Calculated |
logP (Octanol-water) | 3.8 ± 0.2 | Chromatographic measurement |
Aqueous Solubility | 12 μg/mL (pH 7.4) | UV spectrophotometry |
Crystal System | Monoclinic | X-ray diffraction |
Space Group | P2₁/c | SCXRD analysis |
Halogen Bonding Potential | 3.05 (Bromine) | Molecular electrostatic potential |
CAS No.: 182316-44-5
CAS No.: 99593-25-6
CAS No.: 655-05-0
CAS No.: 50489-48-0
CAS No.: